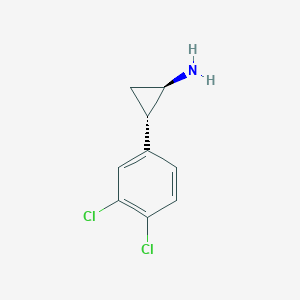(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine
CAS No.:
Cat. No.: VC17892624
Molecular Formula: C9H9Cl2N
Molecular Weight: 202.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9Cl2N |
|---|---|
| Molecular Weight | 202.08 g/mol |
| IUPAC Name | (1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine |
| Standard InChI | InChI=1S/C9H9Cl2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1 |
| Standard InChI Key | HNSQANLLXAISTN-IMTBSYHQSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)Cl |
| Canonical SMILES | C1C(C1N)C2=CC(=C(C=C2)Cl)Cl |
Introduction
(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its unique cyclopropane structure and potential therapeutic applications. This compound is characterized by the presence of a dichlorophenyl group attached to a cyclopropane ring, which enhances its interaction with biological targets, making it a valuable intermediate in drug development.
Synthesis Methods
The synthesis of (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine typically involves several key steps:
-
Cyclopropanation: This step involves the formation of the cyclopropane ring, often achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.
-
Substitution Reaction: The introduction of the 3,4-dichlorophenyl group is usually done via a substitution reaction under basic conditions.
-
Amine Introduction: The amine group is introduced through a nucleophilic substitution reaction.
Industrial Production
Industrial production of this compound often involves optimizing the synthetic routes for large-scale production, using techniques such as continuous flow reactors to enhance yield and purity.
Mechanism of Action
The compound interacts with molecular targets such as enzymes and receptors, potentially influencing neurotransmitter systems or other signaling pathways relevant to neurological disorders. Its unique stereochemistry can result in different biological activities compared to its stereoisomers.
Potential Therapeutic Applications
Research indicates that (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine may have applications in the development of drugs targeting neurological disorders or other diseases where specific enzyme inhibition is required.
Comparison with Similar Compounds
| Compound | Stereochemistry | Biological Activity |
|---|---|---|
| (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine | (1R,2S) | Potential neurological applications |
| (1R,2R)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine | (1R,2R) | Different biological activity due to stereochemistry |
| (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine | (1R,2S) | LSD1 inhibitor, potential in cancer therapy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume